2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+
Description
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound featuring a pyrazole ring substituted with a Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group and an acetic acid moiety. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is cataloged as a building block in chemical synthesis, particularly in the development of peptidomimetics or bioactive molecules where heterocyclic scaffolds like pyrazole enhance target binding or modulate physicochemical properties . Its molecular weight is approximately 377.4 g/mol (based on analogous structures in ), and it is typically used in research settings for constructing complex molecular architectures.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)11-23-10-13(9-21-23)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFUYXILFTVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN(N=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic acid, often referred to as Fmoc-Pyrazole-Acetic Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C17H15N3O4
- Molecular Weight : 325.32 g/mol
- CAS Number : 16213441
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, antibacterial, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity. The presence of the pyrazole moiety enhances interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and repair.
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Fmoc-Pyrazole-Acetic Acid | DNA gyrase | 2.9 | |
| Other derivatives | Topoisomerase IV | 0.012 - 0.008 |
These studies demonstrate that modifications to the pyrazole ring can lead to improved potency against resistant bacterial strains.
Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it inhibits the secretion of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways.
Anticancer Activity
In cancer research, Fmoc-Pyrazole-Acetic Acid has been evaluated for its ability to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF7 | 25 | Cell cycle arrest at G1 phase |
Case Studies
- Antibacterial Efficacy Against E. coli : A study demonstrated that Fmoc-Pyrazole-Acetic Acid significantly inhibited the growth of E. coli with an IC50 value comparable to traditional antibiotics like ampicillin.
- Cytotoxicity in Cancer Cells : In a comparative study with known anticancer agents, Fmoc-Pyrazole-Acetic Acid exhibited lower cytotoxicity against normal human cells while maintaining efficacy against cancerous cells, indicating a favorable therapeutic index.
The biological activity is attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of bacterial enzymes, disrupting their function.
- Cell Signaling Modulation : It alters key signaling pathways involved in inflammation and cell survival.
- Induction of Apoptosis : Through mitochondrial pathways, it promotes programmed cell death in cancer cells.
Comparison with Similar Compounds
Piperazine vs. Pyrazole Derivatives
The piperazine analog (CAS 180576-05-0) replaces the pyrazole ring with a six-membered piperazine, introducing two nitrogen atoms and increased conformational flexibility. This enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions . In contrast, the pyrazole core in the target compound provides a planar, aromatic structure that may improve π-π stacking interactions in drug-receptor binding .
Backbone Modifications
The butanoic acid derivative (CAS 2044710-58-7) extends the carbon chain and incorporates a methoxy group, altering steric and electronic properties. This modification is critical for chiral resolution in asymmetric synthesis .
Functional Group Variations
The PEG-like chain in ’s compound introduces ethylene glycol units, enhancing hydrophilicity and biocompatibility for biological applications . The tetrazole-based analog () serves as a bioisostere for carboxylic acids, offering improved bioavailability and resistance to enzymatic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
